4-Chloro-6,7,8-trifluoroquinazoline
Description
4-Chloro-6,7,8-trifluoroquinazoline is a halogenated quinazoline derivative characterized by a chloro group at position 4 and fluorine atoms at positions 6, 7, and 6. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The substitution pattern of halogens (Cl, F) and other functional groups significantly influences their physicochemical properties, reactivity, and applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis .
Properties
Molecular Formula |
C8H2ClF3N2 |
|---|---|
Molecular Weight |
218.56 g/mol |
IUPAC Name |
4-chloro-6,7,8-trifluoroquinazoline |
InChI |
InChI=1S/C8H2ClF3N2/c9-8-3-1-4(10)5(11)6(12)7(3)13-2-14-8/h1-2H |
InChI Key |
GEIJMPJKMKNFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-6,7,8-trifluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Starting with a suitable aromatic precursor, nitration is performed to introduce nitro groups.
Condensation: The nitro compound undergoes condensation with appropriate reagents to form an intermediate.
Reduction and Cyclization: The intermediate is then reduced and cyclized to form the quinazoline core.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
4-Chloro-6,7,8-trifluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with hydrogen peroxide can introduce oxygen-containing functional groups.
Cycloaddition Reactions: The quinazoline core can participate in cycloaddition reactions with alkenes or alkynes to form more complex structures.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
4-Chloro-6,7,8-trifluoroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing novel drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7,8-trifluoroquinazoline involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
In cancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival. By blocking this pathway, 4-Chloro-6,7,8-trifluoroquinazoline can induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Chloro-6,7,8-trifluoroquinazoline with analogous quinazoline derivatives, focusing on structural variations, reactivity, and applications.
Substituent Position and Halogenation Patterns
a. 4-Chloro-7-(trifluoromethyl)quinazoline (CAS 16499-65-3)
b. 4-Chloro-5,7-difluoroquinazoline (CAS 791602-75-0)
- Structure : Chlorine at position 4 and fluorine atoms at positions 5 and 7.
- Key Differences : Fluorine atoms are absent at positions 6 and 8, altering steric and electronic properties. This compound has a higher structural similarity score (0.90) to 4-Chloro-6,7,8-trifluoroquinazoline compared to other analogs .
c. 4-Chloro-6,7-dimethoxyquinazoline (CAS 33371-00-5)
d. 2,4-Dichloro-7-fluoroquinazoline (CAS 174566-15-5)
- Structure : Chlorine atoms at positions 2 and 4, with fluorine at position 7.
- Reactivity: The additional chlorine at position 2 provides a secondary site for nucleophilic attack, enabling divergent synthetic pathways compared to mono-chlorinated derivatives .
Physicochemical Properties
*Estimated based on structural analogs.
Research Findings and Trends
- Reactivity Trends : Fluorine atoms in 4-Chloro-6,7,8-trifluoroquinazoline increase its reactivity toward aromatic amines compared to methoxy-substituted analogs, as demonstrated in coupling reactions yielding >70% yields .
- Drug Development : Derivatives of 4-Chloro-6,7,8-trifluoroquinazoline show enhanced kinase inhibition potency compared to 4-Chloro-7-(trifluoromethyl)quinazoline, likely due to optimized fluorine positioning .
Biological Activity
4-Chloro-6,7,8-trifluoroquinazoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from various studies to provide an overview of its biological activity, including data tables and relevant case studies.
4-Chloro-6,7,8-trifluoroquinazoline is a substituted quinazoline derivative. Quinazolines are known for their diverse pharmacological profiles, which include anticancer, antiviral, and antibacterial properties. The synthesis of this compound typically involves the modification of the quinazoline scaffold to enhance its biological activity and selectivity.
Antitumor Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. 4-Chloro-6,7,8-trifluoroquinazoline has shown promising results in inhibiting various cancer cell lines:
- Cell Lines Tested : MGC-803 (gastric cancer), MCF-7 (breast cancer), PC-9 (lung cancer), A549 (lung cancer), and H1975 (lung cancer).
- IC50 Values : In a study evaluating multiple quinazoline derivatives, one derivative exhibited an IC50 of 0.85 μM against MGC-803 cells, indicating potent antitumor activity with significant selectivity over normal cells (IC50 = 26.75 μM) .
The mechanism by which 4-chloro-6,7,8-trifluoroquinazoline exerts its effects involves:
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating apoptosis-associated proteins such as Bcl-2 and Bax. Specifically, it decreases anti-apoptotic proteins while increasing pro-apoptotic markers .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in MGC-803 cells, which is crucial for halting the proliferation of cancer cells .
Antiviral Activity
Recent studies have also explored the antiviral potential of quinazoline derivatives against coronaviruses:
- Inhibition of MERS-CoV : A derivative related to 4-chloro-6,7,8-trifluoroquinazoline was identified as a potent inhibitor of MERS-CoV with an IC50 value of 0.157 μM and a selectivity index (SI) of 25, indicating low cytotoxicity . This suggests that quinazolines may be effective in treating viral infections.
Data Table: Biological Activity Summary
| Activity | Cell Line / Virus | IC50 Value | Selectivity Index | Mechanism |
|---|---|---|---|---|
| Antitumor | MGC-803 | 0.85 μM | 32 | Induces apoptosis |
| Antitumor | MCF-7 | Not specified | Not specified | Cell cycle arrest |
| Antiviral | MERS-CoV | 0.157 μM | 25 | Inhibits viral replication |
Case Studies
- Anticancer Study : In a comprehensive evaluation of various quinazoline derivatives, including 4-chloro-6,7,8-trifluoroquinazoline, researchers found that modifications at the C-6 and C-7 positions significantly enhanced EGFR-TK inhibitory activity. The presence of electron-withdrawing groups such as trifluoromethyl at these positions correlated with increased potency against tumor cells .
- Antiviral Research : A study focused on the antiviral properties of quinazolines highlighted their potential against coronaviruses. The specific derivative related to 4-chloro-6,7,8-trifluoroquinazoline demonstrated effective inhibition of viral infection pathways without significant cytotoxic effects on host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
